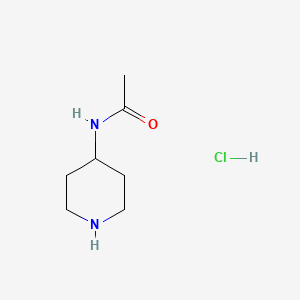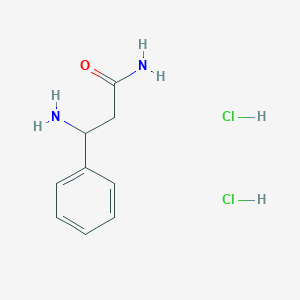
phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent purification.
Step 3: Final reaction to obtain this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure consistency and efficiency. This often involves:
Large-scale reactors: to handle bulk quantities.
Automated systems: for precise control of reaction conditions.
Purification techniques: such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Reducing agents such as [specific reductants] are used under [specific conditions].
Substitution: Reagents like [specific nucleophiles or electrophiles] are employed under [specific conditions].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation products: [List of products].
Reduction products: [List of products].
Substitution products: [List of products].
Scientific Research Applications
phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone is widely used in various fields of scientific research, including:
Chemistry: As a reagent or intermediate in synthetic chemistry.
Biology: In studies involving biochemical pathways and molecular interactions.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to [specific proteins or enzymes].
Pathways Involved: Modulation of [specific biochemical pathways], leading to [specific effects].
Properties
IUPAC Name |
phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONOTFBACQFPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide](/img/structure/B7852805.png)
![Ethyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7852813.png)
![2-[5-(1-benzothiophen-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7852821.png)



![sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7852857.png)

![2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile](/img/structure/B7852878.png)
